Thieno(2,3-b)thiophene, 3-bromo-

Overview

Description

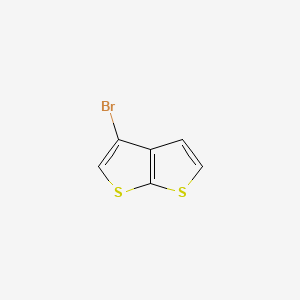

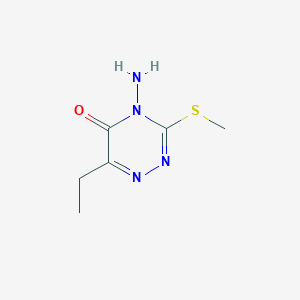

Thieno(2,3-b)thiophene, 3-bromo- is a heterocyclic compound that features a fused ring system consisting of two thiophene rings The compound is characterized by the presence of a bromine atom at the 3-position of the thieno(2,3-b)thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno(2,3-b)thiophene, 3-bromo- typically involves the bromination of thieno(2,3-b)thiophene. One common method is the bromine-lithium exchange reaction, where thieno(2,3-b)thiophene is treated with n-butyllithium followed by quenching with bromine. This method allows for the selective introduction of a bromine atom at the 3-position .

Industrial Production Methods

Industrial production of thieno(2,3-b)thiophene, 3-bromo- may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-b)thiophene, 3-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically carried out in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

Substitution: Formation of various substituted thieno(2,3-b)thiophenes.

Oxidation: Formation of thieno(2,3-b)thiophene sulfoxides or sulfones.

Reduction: Formation of thieno(2,3-b)thiophene without the bromine atom.

Scientific Research Applications

Thieno(2,3-b)thiophene, 3-bromo- has a wide range of applications in scientific research:

Organic Electronics: Used as a building block in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs).

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.

Material Science: Employed in the design of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of thieno(2,3-b)thiophene, 3-bromo- in various applications is largely dependent on its electronic structure. The presence of the bromine atom and the fused thiophene rings contribute to its electron-rich nature, making it an effective electron donor in organic electronic devices. In medicinal chemistry, the compound’s ability to interact with biological targets through π-π stacking and hydrogen bonding interactions is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Thieno(3,2-b)thiophene: Another isomer with different electronic properties and reactivity.

Thieno(3,4-b)thiophene: Known for its applications in organic electronics and optoelectronics.

Thieno(3,4-c)thiophene: Less commonly studied but has potential in material science.

Uniqueness

Thieno(2,3-b)thiophene, 3-bromo- is unique due to its specific electronic properties conferred by the bromine atom at the 3-position. This makes it particularly useful in the synthesis of complex organic molecules and materials with tailored electronic characteristics .

Properties

IUPAC Name |

4-bromothieno[2,3-b]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPIEYXSZOGQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179811 | |

| Record name | Thieno(2,3-b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25121-84-0 | |

| Record name | Thieno(2,3-b)thiophene, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(Trimethylsilyl)ethoxy]carbonyl]-L-leucine](/img/structure/B14145102.png)

![4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)

![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)

![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)

![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)